4-Ethyl-1,3-dihydro-2h-benzimidazol-2-one
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Overview
Description
“4-Ethyl-1,3-dihydro-2h-benzimidazol-2-one” is a potent synthetic opioid, also known as Brorphine . It has a piperidine benzimidazolone structure and is a highly potent synthetic opioid that has been seen in an increasing number of detections in seized drug samples and forensic casework .
Synthesis Analysis
The synthesis of 1,3-dihydro-2H-benzimidazol-2-ones can be classified into several types: cyclocarbonylation of 1,2-diaminobenzenes, transformation of benzimidazolium salts, synthesis from arylureas, a Curtius reaction of anthranilic acids or phthalic anhydrides, and other pathways .Molecular Structure Analysis
The molecular formula of “4-Ethyl-1,3-dihydro-2h-benzimidazol-2-one” is C20H22BrN3O . The InChI Key is CNOFBGYRMCBVLO-UHFFFAOYSA-N . The structure was confirmed by performing 1 H-NMR and 13 C-NMR spectroscopy .properties
IUPAC Name |
4-ethyl-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFMFTLBPPSUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628022 |
Source
|
Record name | 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,3-dihydro-2h-benzimidazol-2-one | |
CAS RN |
102308-69-0 |
Source
|
Record name | 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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